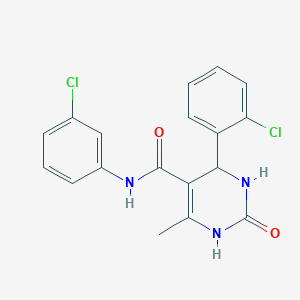

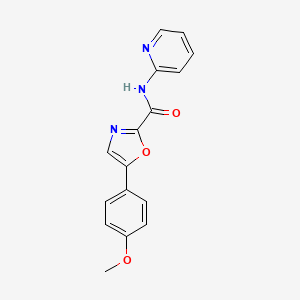

![molecular formula C18H13N5O4 B2917609 2-(4-硝基苄基)-7-苯基-[1,2,4]三唑并[4,3-a]哒嗪-3,8(2H,7H)-二酮 CAS No. 2034348-03-1](/img/structure/B2917609.png)

2-(4-硝基苄基)-7-苯基-[1,2,4]三唑并[4,3-a]哒嗪-3,8(2H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The [1,2,4]triazolo[4,3-a]pyrazine core is a nitrogen-containing heterocyclic moiety found in various biologically active compounds . Compounds with this core have been synthesized as potential antiviral, antimicrobial, and anticancer agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives often involves aromatic nucleophilic substitution reactions . For example, one method involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrazine derivatives can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazine derivatives are diverse and depend on the specific substituents present on the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazine derivatives can be determined using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, and infrared spectroscopy .科学研究应用

Anticancer Activity

Triazolopyrazine derivatives have been investigated for their potential as anticancer agents. A study published in RSC Publishing reported that a set of triazolopyrazine derivatives demonstrated cytotoxic activity comparable to doxorubicin, a reference anticancer drug .

Antiepileptic Application

Compounds containing 1,2,4-triazines derivatives, which are structurally related to triazolopyrazines, have been found to have antiepileptic properties. An example is Lamotrigine, which is used as an anti-epileptic drug .

Antimicrobial Activity

Fused 1,2,4-triazines, which share a similar structure with triazolopyrazines, have shown antimicrobial activities. This suggests that triazolopyrazine derivatives could also be explored for their antimicrobial potential .

Antiviral Properties

Derivatives of 1,2,4-triazines have been identified with antiviral activities. Given the structural similarity, triazolopyrazine derivatives may also hold promise in antiviral research .

Antimycobacterial Effects

The structural cousins of triazolopyrazines, 1,2,4-triazines, have been utilized for their antimycobacterial effects. This opens up possibilities for triazolopyrazine derivatives in treating mycobacterial infections .

Anxiolytic and Antidepressant Uses

Anxiolytic and antidepressant activities have been observed in 1,2,4-triazines derivatives. This indicates potential research avenues for triazolopyrazine derivatives in the field of mental health .

Kinase Inhibition and Antiproliferative Activities

A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized for their c-Met/VEGFR-2 kinase inhibition and antiproliferative activities against tested cell lines in vitro .

Antibacterial Activity

Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity. This highlights another significant application area for such compounds .

作用机制

Target of Action

The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth, survival, and angiogenesis, making them important targets in cancer therapy .

Mode of Action

The compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, blocking their signaling pathways . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the downstream effects of these pathways, which include cell proliferation, survival, and angiogenesis . This leads to a decrease in tumor growth and metastasis .

Pharmacokinetics

Similar compounds have been shown to have satisfactory activity compared with lead compounds

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antitumor effects .

未来方向

属性

IUPAC Name |

2-[(4-nitrophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O4/c24-17-16-19-22(12-13-6-8-15(9-7-13)23(26)27)18(25)21(16)11-10-20(17)14-4-2-1-3-5-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTFQPBUUYRYSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)[N+](=O)[O-])C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2917527.png)

![1-(4-hydroxyphenyl)-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2917531.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2917533.png)

![Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B2917539.png)

![N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B2917540.png)

![N-[(5-Chloropyrazin-2-yl)methyl]-2-phenoxypyridine-4-carboxamide](/img/structure/B2917541.png)

![3-[(2-fluorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2917542.png)

![7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B2917547.png)